molecular formula C11H11NO B1316689 O-(naphthalen-1-ylmethyl)hydroxylamine CAS No. 54484-68-3

O-(naphthalen-1-ylmethyl)hydroxylamine

Cat. No. B1316689
CAS RN: 54484-68-3
M. Wt: 173.21 g/mol
InChI Key: YXJCAPBAUZWSBR-UHFFFAOYSA-N
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Description

O-(naphthalen-1-ylmethyl)hydroxylamine is a compound that has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry. It belongs to the class of hydroxylamines, which are derivatives of ammonia and find applications in organic synthesis, pharmaceuticals, and industrial processes .


Molecular Structure Analysis

  • The compound consists of a naphthalene ring with a hydroxylamine group attached to the 1-position of the naphthalene ring.

Chemical Reactions Analysis

  • O-(naphthalen-1-ylmethyl)hydroxylamine can participate in various chemical reactions, including:
    • O-alkylation and arylation : These reactions involve the substitution of the oxygen atom in the hydroxylamine group with alkyl or aryl groups, leading to diverse derivatives .
    • Electrophilic amination : The compound can serve as an electrophilic aminating reagent, facilitating the construction of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles .

Scientific Research Applications

Anticancer Research

Research has synthesized derivatives of O-(naphthalen-1-ylmethyl)hydroxylamine for anticancer evaluation. For example, derivatives have been evaluated in vitro for anticancer activity against various cell lines, with certain compounds showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Detection of PAHs

Hydroxylamine reduced silver colloid has been utilized as a SERS substrate for the detection of trace-level PAHs, such as naphthalene and phenanthrene. This application demonstrates the role of hydroxylamine derivatives in enhancing sensing signals for environmental monitoring (Haruna et al., 2016).

Antibacterial Activity

Several studies have focused on the antibacterial evaluation of O-(naphthalen-1-ylmethyl)hydroxylamine derivatives. For instance, novel thiophen-2(5H)-ones derivatives have shown effective growth inhibition against Gram-positive organisms, indicating their potential as antibacterial agents (Sun et al., 2014).

Mechanism of Action

  • The exact mechanism of action for O-(naphthalen-1-ylmethyl)hydroxylamine depends on the specific reaction it undergoes. For instance:
    • In O-arylation , the hydroxylamine group reacts with diaryliodonium salts to form N-aryloxyimides, which can further participate in various transformations .

properties

IUPAC Name

O-(naphthalen-1-ylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJCAPBAUZWSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566911
Record name O-[(Naphthalen-1-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(naphthalen-1-ylmethyl)hydroxylamine

CAS RN

54484-68-3
Record name O-[(Naphthalen-1-yl)methyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

N-(1-naphthyl)methoxy phthalimide (1.21 g) was suspended in 95% EtOH and hydrazine (0.20 mL) was added. The reaction mixture was stirred overnight and then filtered. The filtrate was concentrated under reduced pressure and then taken up in a small amount of dichloromethane. The small amount of remaining phthalhydrazide was then removed by filtration. The filtrate was concentrated under reduced pressure to give the title compound (480 mg) as a colorless oil. MS(CI) m/e 174 (M+H)+.
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Synthesis routes and methods III

Procedure details

Prepared by a similar procedure as described for preparation 13. Starting materials: N-Hydroxyphthalimide and 1-chloromethyl-naphthalen. 13C-NMR (DMSO-d6) δ 133.5, 133.2, 131.4, 128.2, 126.8, 126.7, 126.0, 125.6, 125.2, 124.1, 75.4.
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